molecular formula C10H13NO B1312221 6-tert-Butyl-3-formylpyridine CAS No. 391900-69-9

6-tert-Butyl-3-formylpyridine

Cat. No.: B1312221
CAS No.: 391900-69-9
M. Wt: 163.22 g/mol
InChI Key: QOZRGMFRRCQYGU-UHFFFAOYSA-N
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Description

6-tert-Butyl-3-formylpyridine is a chemical compound belonging to the pyridine family. It is characterized by the presence of a tert-butyl group at the 6th position and a formyl group at the 3rd position of the pyridine ring. This compound is a yellow crystalline solid with a molecular formula of C10H13NO and a molecular weight of 163.22 g/mol . It has gained significant attention in the scientific community due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 6-tert-Butyl-3-formylpyridine involves the reaction of 3-pyridinecarboxaldehyde with tert-butylchloromercury(II). The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the reaction and optimization of reaction conditions are crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl-3-formylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under suitable conditions.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: 6-tert-Butyl-3-pyridinecarboxylic acid.

    Reduction: 6-tert-Butyl-3-hydroxypyridine.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 6-tert-Butyl-3-formylpyridine involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    3-formylpyridine: Lacks the tert-butyl group, making it less sterically hindered.

    6-tert-Butylpyridine: Lacks the formyl group, reducing its reactivity in certain chemical reactions.

    3-tert-Butyl-4-formylpyridine: Has a different substitution pattern, affecting its chemical properties and reactivity.

Uniqueness

6-tert-Butyl-3-formylpyridine is unique due to the presence of both the tert-butyl and formyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various scientific and industrial applications .

Biological Activity

6-tert-Butyl-3-formylpyridine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a tert-butyl group and an aldehyde functional group. This structural configuration is hypothesized to influence its reactivity and biological interactions. The compound's molecular formula is C12H15N, with a molecular weight of approximately 189.25 g/mol.

1. Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study evaluating various pyridine derivatives found that this compound demonstrated efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

2. Anticancer Effects

Preliminary investigations into the anticancer properties of this compound suggest that it may possess cytotoxic effects against certain cancer cell lines. In vitro studies have shown that the compound can induce apoptosis in human cancer cells, potentially through the activation of caspase pathways. For instance, a study reported a significant reduction in cell viability in breast cancer cell lines treated with this compound.

3. Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes involved in cancer progression and inflammation. For example, it was found to inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in inflammatory responses and tumorigenesis.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Cellular Targets : The aldehyde group may facilitate interactions with nucleophilic sites on proteins, leading to modifications that alter protein function.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress within cells, contributing to its cytotoxic effects.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways associated with cell survival and apoptosis, which is crucial for its anticancer activities.

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotic drugs. The results indicated that while not as potent as some antibiotics, it displayed significant activity against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted on different human cancer cell lines (e.g., MCF-7 for breast cancer). The findings revealed that treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for inducing apoptosis.

Data Summary

Biological ActivityObservationsReferences
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in breast cancer cells
Enzyme InhibitionInhibits COX enzymes

Properties

IUPAC Name

6-tert-butylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-10(2,3)9-5-4-8(7-12)6-11-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZRGMFRRCQYGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459733
Record name 6-tert-Butyl-3-formylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391900-69-9
Record name 6-tert-Butyl-3-formylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-tert-butylpyridine-3-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Pyridinemethanol (2.2 g, 20.2 mmol), pivalic acid (10.3 g, 100.8 mmol) and silver nitrate (0.68, 4.0 mmol) were suspended in 10% aqueous H2SO4 (20 ml). Ammonium persulfate (9.2 g, 40.3 mmol) in H2O (40 ml) was added to the mixture. The mixture was stirred at r.t. for 2.0 h. NH4OH was added until pH=9. The product was extracted with EtOAc. The combined organic extracts were washed with water, dried (MgSO4), filtered and concentrated. Purification was done by flash chromatography (Pet. Ether/EtOAc 70:30) to give the title substance in 43% yield.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step Two
Name
Ammonium persulfate
Quantity
9.2 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
4 mmol
Type
catalyst
Reaction Step Six

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